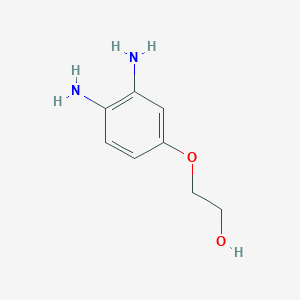

2-(3,4-Diaminophenoxy)ethan-1-ol

Description

Historical Context and Emergence in Chemical Research

While comprehensive historical accounts specifically detailing the first synthesis or discovery of 2-(3,4-Diaminophenoxy)ethan-1-ol are not widely documented in prominent scientific literature, its emergence can be understood within the broader context of research into phenylenediamine derivatives. The core structure, o-phenylenediamine (B120857), has been a subject of extensive study since the 19th century. The introduction of an ethoxy-alcohol side chain via an ether linkage represents a more modern synthetic modification, likely driven by the pursuit of tailored properties in downstream products.

Research into related diaminophenoxy compounds, particularly the 2,4-isomer (2,4-diaminophenoxyethanol), gained traction due to its application as a dye intermediate. cir-safety.orgchemspider.com The dihydrochloride (B599025) salt of the 2,4-isomer, in particular, has been investigated for its use in oxidative hair coloring products. cir-safety.org This industrial interest in a closely related isomer suggests a parallel timeline for the exploration of other diaminophenoxy structures, including the 3,4-isomer, as researchers sought to understand the impact of substituent positioning on chemical properties and potential applications. The availability of this compound from various chemical suppliers, identified by its CAS number 15788-14-4, indicates its recognized utility within the research and development community. americanelements.coma2bchem.combldpharm.comaablocks.com

Strategic Importance in Organic Synthesis and Materials Science Precursor Chemistry

The strategic importance of this compound lies in the reactivity of its functional groups. The two adjacent amino groups on the aromatic ring are nucleophilic and can readily participate in condensation reactions to form heterocyclic systems. This makes the compound a prime candidate as a monomer for the synthesis of high-performance polymers.

Specifically, the 1,2-diaminobenzene moiety is the foundational precursor for the formation of benzimidazoles. However, in the context of materials science, its most significant potential lies in the synthesis of polybenzoxazoles (PBOs). PBOs are a class of rigid-rod polymers known for their exceptional thermal stability, high mechanical strength, and excellent chemical resistance. titech.ac.jpmonash.edu The synthesis of PBOs typically involves the condensation of a bis-o-aminophenol with a dicarboxylic acid or its derivative, followed by a high-temperature cyclodehydration. titech.ac.jp this compound, with its ortho-disposed amino and hydroxyl-analogous (via the ether linkage) functionalities, can be envisioned as a key component in the creation of novel PBOs. The flexible ether linkage could impart improved solubility and processability to the resulting polymers, a significant advantage in the manufacturing of high-performance materials. researchgate.net

Furthermore, the primary alcohol group offers a site for further chemical modification, allowing for the introduction of other functionalities or for grafting onto other polymer backbones. This versatility enhances its strategic value as an intermediate in the synthesis of complex, multifunctional molecules.

Overview of Key Research Domains Pertaining to this compound

While specific, in-depth research studies focusing exclusively on this compound are limited in the public domain, its structural characteristics place it at the intersection of several key research areas:

High-Performance Polymers: The primary research domain for this compound is as a monomer for polybenzoxazoles and other heterocyclic polymers. Research in this area aims to develop materials with superior thermal and mechanical properties for applications in the aerospace, electronics, and automotive industries. titech.ac.jpmonash.edu The introduction of the hydroxyethoxy group is a strategy to enhance the processability of these often intractable polymers. researchgate.net

Organic Synthesis: As a bifunctional aromatic compound, it serves as a valuable starting material for the synthesis of various heterocyclic compounds. The ortho-diamine functionality is a key feature for building specific ring systems.

Medicinal Chemistry: Although less explored for this specific isomer, phenylenediamine derivatives are known to exhibit a wide range of biological activities. The structural motifs present in this compound could be of interest in the design of new therapeutic agents. For instance, some o-phenylenediamine derivatives have been investigated for their fungicidal and anthelmintic properties. google.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

581083-32-1 |

|---|---|

Molecular Formula |

C8H12N2O2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

2-(3,4-diaminophenoxy)ethanol |

InChI |

InChI=1S/C8H12N2O2/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5,11H,3-4,9-10H2 |

InChI Key |

JFYNEMAXRRCTRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OCCO)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 3,4 Diaminophenoxy Ethan 1 Ol and Its Precursors

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For 2-(3,4-diaminophenoxy)ethan-1-ol, the analysis begins with the most logical disconnections.

The primary disconnection points are the carbon-nitrogen (C-N) bonds of the two amino groups and the carbon-oxygen (C-O) bond of the ether linkage.

C-N Bond Disconnection (Functional Group Interconversion): The two amino groups on the aromatic ring are best considered as resulting from the reduction of two nitro groups. This is a common and reliable transformation in organic synthesis. This leads back to the precursor 2-(3,4-dinitrophenoxy)ethan-1-ol .

C-O Ether Bond Disconnection: The ether bond can be disconnected via a Williamson ether synthesis approach. This breaks the molecule into a phenoxide nucleophile and a two-carbon electrophile. This leads to 3,4-dinitrophenol (B1215509) and a two-carbon synthon with a leaving group, such as 2-bromoethanol or ethylene (B1197577) oxide .

This retrosynthetic pathway suggests a straightforward, linear synthetic route starting from commercially available 3,4-dinitrophenol or a related precursor.

Classical and Modern Synthetic Routes to this compound

Based on the retrosynthetic analysis, a logical multi-step synthesis can be designed. This approach is analogous to patented methods for producing the 2,4-diamino isomer. google.comgoogle.com

Multi-Step Synthesis from Readily Available Precursors

A common and practical synthesis involves two main steps: etherification followed by reduction.

Step 1: Etherification (Williamson Ether Synthesis) The first step is the formation of the ether linkage. This is typically achieved by reacting a suitable phenol (B47542) with a two-carbon electrophile under basic conditions. A likely starting material is 3,4-dinitrophenol. nih.gov The reaction proceeds by deprotonating the phenol with a base to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of the side-chain precursor.

Reactants : 3,4-Dinitrophenol and a C2-synthon like 2-chloroethanol, 2-bromoethanol, or ethylene carbonate.

Base : Sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) are commonly used. patsnap.com

Solvent : A polar solvent such as ethylene glycol itself, or dimethylformamide (DMF) can be used.

The product of this step is the key intermediate, 2-(3,4-dinitrophenoxy)ethan-1-ol .

Step 2: Reduction of Nitro Groups The final step is the reduction of the two nitro groups on the aromatic ring to form the desired 1,2-diamine (ortho-phenylenediamine) moiety. wikipedia.org Catalytic hydrogenation is the most common and efficient method for this transformation.

Reducing Agent : Hydrogen gas (H₂).

Catalyst : Palladium on carbon (Pd/C) is a highly effective catalyst for this type of reduction. researchgate.net Other systems like zinc powder in ethanol (B145695) or sodium dithionite (B78146) can also be used, but catalytic hydrogenation is often preferred for its cleaner reaction profile and higher yields. orgsyn.org

Solvent : Solvents such as ethanol, methanol, or ethyl acetate (B1210297) are suitable for this reaction.

Following the reduction, the final product, This compound , can be isolated, often as a more stable hydrochloride salt by treatment with hydrochloric acid. google.comorgsyn.org

Convergent and Divergent Synthetic Strategies

The described multi-step synthesis is primarily a linear synthesis . However, it can be viewed within the context of broader synthetic strategies.

Convergent Synthesis : A true convergent synthesis would involve preparing the 3,4-diaminophenol (B1333219) and the ethanol side-chain separately and then coupling them. This is generally less practical due to the high reactivity and potential for self-condensation of diaminophenols.

Divergent Synthesis : The linear strategy has elements of a divergent approach. The key intermediate, 2-(3,4-dinitrophenoxy)ethan-1-ol, could theoretically be used as a branch point to synthesize a variety of related compounds by modifying the alcohol functional group or performing selective reductions, although this falls outside the scope of producing the title compound.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring commercial viability. Drawing from analogous syntheses of related compounds provides insight into key parameters. googleapis.comgoogle.com

For the etherification step , controlling the reaction temperature and the stoichiometry of the base is critical. Using a large excess of ethylene glycol can also serve as the solvent and drive the reaction to completion. Some processes utilize incremental or simultaneous addition of reactants to maintain optimal concentrations and temperatures, thereby preventing the formation of byproducts like bis(dinitrophenoxy)ethane. google.com

For the catalytic hydrogenation step , optimization involves several factors:

Catalyst Loading : The amount of Pd/C catalyst can be optimized to ensure complete reaction in a reasonable time frame without being excessively costly.

Hydrogen Pressure : Higher hydrogen pressures can increase the reaction rate. Patents for the 2,4-isomer specify pressures up to 12 kg/cm ². google.com

Temperature : The reaction is often run at slightly elevated temperatures (e.g., 50°C) to increase the rate, but excessive heat can lead to catalyst deactivation or side reactions. google.com

Solvent Choice : The solvent must be compatible with the catalyst and dissolve the starting material sufficiently.

The table below summarizes typical reaction conditions that could be optimized for this synthesis, based on analogous procedures.

| Reaction Step | Parameter | Condition Range | Purpose of Optimization | Reference |

| Etherification | Temperature | 60 - 140 °C | Control reaction rate and selectivity | google.com |

| Base | NaOH, Na₂CO₃ | Ensure complete phenoxide formation | patsnap.com | |

| Reactant Addition | Incremental / Continuous | Minimize byproduct formation | google.com | |

| Hydrogenation | Catalyst | Pd/C | Efficient reduction of nitro groups | researchgate.net |

| H₂ Pressure | Atmospheric - 12 bar | Increase reaction rate | google.com | |

| Temperature | 25 - 60 °C | Balance rate and catalyst stability | google.com |

Green Chemistry Approaches in this compound Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. clockss.org The synthesis of this compound can be evaluated against these principles.

The primary route involves the use of dinitroaromatic compounds, which are inherently energetic and toxic. The main area for applying green principles lies in the choice of reagents and reaction conditions.

The use of catalytic hydrogenation is a significant green advantage over older methods that used stoichiometric metal reductants like tin, iron, or zinc, which generate large amounts of heavy metal waste. orgsyn.org Catalytic processes have much higher atom economy and produce water as the only major byproduct.

Solvent-Free and Catalytic Methodologies

Further green improvements could focus on minimizing solvent use and exploring more efficient catalysis.

Solvent-Free Reactions : The etherification step, often conducted in a large excess of ethylene glycol which also acts as a reactant, could potentially be optimized to run under solvent-free or "neat" conditions, especially if using a phase-transfer catalyst to facilitate the reaction between the solid base and the organic reactants. One-pot, multi-component reactions are a cornerstone of green chemistry, as they reduce the need for intermediate purification steps, saving time, energy, and solvents. clockss.org

Improved Catalysis : While Pd/C is a highly effective hydrogenation catalyst, research into more sustainable catalysts using earth-abundant, non-precious metals is an active area of green chemistry. For the etherification step, the use of solid, reusable catalysts instead of soluble bases like NaOH could simplify product work-up and catalyst recovery, reducing aqueous waste streams.

By focusing on catalytic methods and process optimization, the synthesis of this compound can be aligned more closely with the principles of sustainable chemical manufacturing.

Purification Strategies for High-Purity this compound in Research

Achieving high purity is essential for research applications to ensure that observed properties are intrinsic to the compound itself. The purification process for this compound targets both the intermediate and the final product.

Purification of the Intermediate: The 2-(2,4-dinitrophenoxy)ethanol (B1581911) intermediate formed in the first step is typically a solid. It can be isolated from the reaction mixture by filtration. Subsequent purification often involves:

Washing : The filtered solid is washed, often with water, to remove inorganic salts (like NaCl) and any remaining base. Washing until the filter cake is neutral is a common procedure. google.com

Recrystallization : For higher purity, the crude intermediate can be recrystallized from a suitable solvent.

Purification of the Final Product: The final diamino compound is often purified and stored as a salt, such as the dihydrochloride (B599025), to enhance its stability against oxidation. europa.eu Key purification strategies include:

Crystallization : This is the most common method. After the hydrogenation is complete, the catalyst is filtered off. The product is then typically precipitated from the solution, often by adding hydrochloric acid to form the dihydrochloride salt. Cooling the solution helps to maximize the yield of the crystalline product, which is then collected by filtration. google.com

Washing and Drying : The collected crystalline salt is washed with a solvent in which it has low solubility to remove any soluble impurities. It is then dried, often under vacuum, to remove residual solvent. researchgate.net

Column Chromatography : For obtaining very high purity material for exacting research standards, column chromatography using a stationary phase like silica (B1680970) gel can be employed. researchgate.net This technique separates the desired compound from any closely related impurities based on differential adsorption.

Purity Validation : The purity of the final compound is verified using a range of analytical techniques. These may include Thin-Layer Chromatography (TLC) for a quick check, High-Performance Liquid Chromatography (HPLC) for quantitative analysis, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and identify any trace impurities. nih.gov

| Purification Step | Purpose | Stage Applied |

| Filtration | Isolate solid product from liquid | Intermediate & Final Product |

| Washing | Remove inorganic salts and soluble impurities | Intermediate & Final Product |

| Crystallization/Recrystallization | High-level purification of solid compounds | Intermediate & Final Product |

| Column Chromatography | Achieve very high purity for research grades | Final Product |

| Salification | Improve stability and handling | Final Product |

Reactivity and Reaction Mechanism Studies of 2 3,4 Diaminophenoxy Ethan 1 Ol

Reactivity of the Phenoxy Ether Linkage

The phenoxy ether linkage in 2-(3,4-Diaminophenoxy)ethan-1-ol consists of an ether bond connecting a phenyl ring to an ethanol (B145695) moiety. Generally, ether linkages are known for their chemical stability and are relatively unreactive under many conditions. chemistryviews.org They are resistant to attack by bases, nucleophiles, and common oxidizing and reducing agents.

The stability of the phenoxyethanol (B1677644) structure is well-documented, contributing to its use in various applications where chemical inertness is desired. rsc.orggoogle.com The ether bond in compounds like this compound is typically cleaved only under harsh conditions, such as with strong acids like hydrobromic or hydroiodic acid, which are not commonly employed in routine synthetic transformations involving this molecule. Therefore, in most synthetic applications of this compound, the phenoxy ether linkage is expected to remain intact.

Chemical Transformations Involving the Primary Amine Functionalities

The presence of two primary amine groups on the aromatic ring is a key feature influencing the reactivity of this compound. These ortho-disposed amines are nucleophilic and can participate in a variety of chemical reactions.

Amine-Based Derivatization Reactions (e.g., acylation, alkylation, imine formation)

Acylation: The primary amine groups of this compound readily undergo acylation reactions with acylating agents such as acid chlorides and acid anhydrides to form the corresponding amides. This reaction is a standard method for the protection of amine groups or for the introduction of new functional moieties. The nucleophilic nitrogen atoms of the amines attack the electrophilic carbonyl carbon of the acylating agent.

Alkylation: Alkylation of the primary amines can be achieved using alkyl halides. However, controlling the degree of alkylation can be challenging, as the primary amines can be converted to secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. Regioselective alkylation at one of the functional groups, such as the phenolic hydroxyl group in related dihydroxybenzaldehydes, has been achieved using specific bases and reaction conditions, suggesting that similar selective modifications might be possible for the amine groups of this compound under carefully controlled conditions. nih.gov

Imine Formation: The primary amine groups can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This reversible reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comyoutube.comuoa.gr The formation of imines is a fundamental transformation in organic chemistry and can be used to synthesize a wide variety of heterocyclic compounds. The reaction's reversibility necessitates strategies to drive it towards the product, such as the removal of water using a Dean-Stark apparatus or hygroscopic salts, or by using an excess of one of the reactants. operachem.com The optimal pH for imine formation is generally mildly acidic, around 4-5. youtube.com

Table 1: General Conditions for Imine Formation

| Reactants | Catalyst | Solvent | Conditions | Reference |

| Primary Amine, Aldehyde/Ketone | Acid (e.g., p-toluenesulfonic acid, acetic acid) | Ethanol, Methanol, Toluene | Heating, often with water removal | operachem.com |

| Primary Amine, Aldehyde/Ketone | None (for reactive substrates) | Neat or in a non-protic solvent | Room temperature or gentle heating | organic-chemistry.org |

Condensation Reactions for Polymerization and Cyclization

The ortho-diamine functionality of this compound is particularly well-suited for condensation reactions that lead to the formation of heterocyclic rings and polymers.

Polymerization: This monomer can be used in the synthesis of high-performance polymers like polybenzoxazoles (PBOs). The general synthesis of PBOs involves the condensation of a bis-o-aminophenol with a dicarboxylic acid or its derivative. researchgate.net In the case of this compound, the two amine groups can react with a dicarboxylic acid, followed by a high-temperature cyclodehydration to form the rigid-rod polymer backbone characteristic of PBOs. These polymers are known for their exceptional thermal stability and mechanical properties. rsc.orgresearchgate.net

Cyclization: The ortho-diamine moiety can undergo cyclization reactions with various reagents to form five- or six-membered heterocyclic rings. For instance, reaction with carboxylic acids or their derivatives can lead to the formation of benzimidazoles. The reaction of ortho-diamines with aldehydes followed by an oxidative cyclization is another route to form substituted benzimidazoles. Intramolecular cyclization reactions are also possible, particularly if other reactive groups are present in the molecule. researchgate.net

Reactions Involving the Primary Hydroxyl Group

The primary hydroxyl group (-CH2OH) in this compound is another site for chemical modification, exhibiting typical alcohol reactivity.

Esterification and Etherification Strategies

Esterification: The primary alcohol can be converted to an ester through reaction with a carboxylic acid or its more reactive derivatives, such as acid chlorides or acid anhydrides. google.comchemguide.co.ukorganic-chemistry.org The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. chemguide.co.uk The reaction is reversible, and to achieve high yields, water is often removed as it is formed. Reactions with acid chlorides are generally faster and not reversible. elsevierpure.com A variety of reagents and conditions can be employed for esterification, including the use of coupling agents. google.com

Table 2: Common Reagents for Esterification of Primary Alcohols

| Reagent | Conditions | Product | Reference |

| Carboxylic Acid | Acid catalyst (e.g., H₂SO₄), heat | Ester | chemguide.co.uk |

| Acid Chloride | Base (e.g., pyridine), room temperature | Ester | elsevierpure.com |

| Acid Anhydride (B1165640) | Heat or catalyst | Ester | chemguide.co.uk |

Etherification: The hydroxyl group can be converted into an ether via reactions such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Other methods for the etherification of hydroxyl compounds include acid-catalyzed reactions with other alcohols or using specific etherifying agents. rsc.org

Oxidation and Reduction Pathways

Oxidation: Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, depending on the oxidizing agent used. chemistryviews.orgwikipedia.org "Weak" or controlled oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation, will typically stop at the aldehyde stage. chemistryviews.orgmasterorganicchemistry.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, Jones reagent), will oxidize the primary alcohol all the way to a carboxylic acid. wikipedia.orgmasterorganicchemistry.com The oxidation of a related compound, 3,4-dimethoxybenzyl alcohol, has been studied as a model for lignin (B12514952) oxidation. nih.gov The oxidation of a dihydroxyphenylacetaldehyde, a metabolite of dopamine, has also been investigated, highlighting the potential for complex oxidation pathways in related structures. nih.gov

Table 3: Common Oxidizing Agents for Primary Alcohols

| Reagent(s) | Product | Type | Reference |

| Pyridinium chlorochromate (PCC) | Aldehyde | Weak | chemistryviews.orgmasterorganicchemistry.com |

| Dess-Martin periodinane (DMP) | Aldehyde | Weak | masterorganicchemistry.com |

| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | Aldehyde | Weak | masterorganicchemistry.com |

| Potassium permanganate (KMnO₄) | Carboxylic Acid | Strong | wikipedia.orgmasterorganicchemistry.com |

| Chromic acid (H₂CrO₄) | Carboxylic Acid | Strong | wikipedia.orgmasterorganicchemistry.com |

Reduction: The primary alcohol functional group is already in a reduced state and is not typically subject to further reduction under standard conditions. However, the hydroxyl group can be removed through a deoxygenation reaction, effectively reducing it to a methyl group. This typically requires converting the alcohol into a better leaving group, such as a tosylate or a halide, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄). Direct reduction of alcohols to alkanes can be achieved with certain reagents, but this is a less common transformation for this type of compound. libretexts.org The reduction of aldehydes and ketones to primary and secondary alcohols, respectively, is a more common application of reducing agents like sodium borohydride (B1222165) (NaBH₄) and LiAlH₄. uoa.grlibretexts.org

Mechanistic Elucidation of Key Reaction Pathways

Detailed mechanistic studies for key reaction pathways involving this compound are absent from the scientific literature. One of the primary reactions for o-phenylenediamines is the condensation with dicarboxylic acids or their derivatives to form polybenzimidazoles (PBIs). This reaction typically proceeds through the formation of an amide intermediate, followed by a cyclodehydration step to form the imidazole (B134444) ring. The presence of the hydroxyethoxy side chain could influence the polymerization process, potentially affecting solubility and the properties of the resulting polymer.

While the general mechanism for PBI formation is understood, specific studies elucidating the pathway for this particular monomer, including the influence of the ether and alcohol functionalities on the reaction rate and mechanism, have not been published.

No kinetic or thermodynamic data for reactions involving this compound has been reported. To understand the reaction feasibility and rate, parameters such as activation energy (Ea), enthalpy (ΔH), and entropy (ΔS) of reaction would need to be determined experimentally. For instance, in a potential polymerization reaction, techniques like Differential Scanning Calorimetry (DSC) could be used to study the thermodynamics, while spectroscopic monitoring of reactant and product concentrations over time would yield kinetic information. The absence of such studies means that no quantitative data on the reaction rates or the thermodynamic favorability of its reactions can be provided.

The identification of reaction intermediates is crucial for confirming a proposed reaction mechanism. For reactions involving this compound, such as the formation of polybenzimidazoles, expected intermediates would include amino-amide and bis-amide structures prior to the final cyclization to the benzimidazole (B57391) ring. These intermediates could potentially be identified and characterized using techniques like in-situ NMR or mass spectrometry under controlled reaction conditions. However, no such studies have been published for this specific compound, leaving the direct identification of its reaction intermediates unconfirmed.

Derivatization Strategies and Analogue Synthesis Based on 2 3,4 Diaminophenoxy Ethan 1 Ol

Design and Synthesis of Functionalized Analogues

The functional groups of 2-(3,4-diaminophenoxy)ethan-1-ol—the two amino groups and the hydroxyl group—are primary targets for derivatization to produce functionalized analogues. Standard synthetic transformations can be applied to selectively or exhaustively modify these sites.

The synthesis of the parent compound's regioisomer, 2-(2,4-diaminophenoxy)ethanol, is often achieved through a two-step process. This begins with the Williamson ether synthesis, where 2,4-dinitrochlorobenzene is condensed with ethylene (B1197577) glycol under alkaline conditions to form β-(2,4-dinitrophenoxy)ethanol. researchgate.net Subsequent catalytic hydrogenation of the dinitro intermediate, typically using a palladium-based catalyst, reduces the nitro groups to primary amines, yielding the final diaminophenoxyethanol product, which is often isolated as a hydrochloride salt. researchgate.netgoogle.com

Analogues can be synthesized by modifying these reactive handles. For instance, the amino groups are readily acylated or alkylated. Acetylation can be performed using reagents like acetic anhydride (B1165640). N-alkylation can introduce further diversity; for example, reaction with formaldehyde (B43269) via reductive amination can yield dimethylated amino groups. nih.gov The hydroxyl group can be etherified or esterified to introduce different lipophilic or functional tails. These fundamental reactions allow for the creation of a library of analogues with varied electronic and steric properties.

Cyclization Reactions Leading to Heterocyclic Compounds

The ortho-diamino arrangement on the phenyl ring of this compound is a classic precursor for the synthesis of fused heterocyclic systems, most notably benzimidazoles. This transformation is typically achieved by condensation with various carbonyl-containing compounds.

The reaction with aldehydes or carboxylic acids (or their derivatives) leads to the formation of 2-substituted benzimidazoles. The general mechanism involves the initial formation of a Schiff base with one of the amino groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic benzimidazole (B57391) ring. A wide array of reagents can be used to introduce substituents at the 2-position of the benzimidazole core, making this a versatile method for generating molecular diversity. Recent advancements in this area focus on catalyst-free and sustainable methods, such as mechanochemical synthesis, to drive these cyclization reactions. researchgate.net

Beyond benzimidazoles, condensation with α-dicarbonyl compounds can yield quinoxalines. The versatility of the diamine moiety allows for the construction of various heterocyclic structures, which are prevalent in many areas of chemical research. nih.gov

Table 1: Examples of Cyclization Reactions for Heterocycle Synthesis

| Starting Material Type | Reagent Class | Resulting Heterocycle | General Conditions |

|---|---|---|---|

| ortho-Phenylenediamine | Carboxylic Acids / Aldehydes | 2-Substituted Benzimidazole | Acid or base catalysis, often with heating |

| ortho-Phenylenediamine | α-Dicarbonyl Compounds | Substituted Quinoxaline | Typically under acidic or neutral conditions |

Development of Chiral Derivatives and Enantioselective Synthesis

While this compound is itself achiral, its structure provides a handle for the introduction of chirality. The primary alcohol can be a key site for creating stereocenters.

One common strategy involves the use of chiral auxiliaries or reagents. For example, esterification of the hydroxyl group with a chiral carboxylic acid would produce a mixture of diastereomers that could potentially be separated by chromatography. Alternatively, asymmetric synthesis techniques can be employed. The synthesis of chiral analogues has been demonstrated in related phenoxy-ethanol structures. For instance, asymmetric dihydroxylation using AD-mix-α or AD-mix-β can convert an alkene precursor into a chiral diol, establishing a foundation for enantioselective synthesis. nih.gov

Although specific examples detailing the enantioselective synthesis starting directly from this compound are not prevalent in the reviewed literature, the established principles of asymmetric synthesis are directly applicable. Resolution of a racemic derivative via chiral chromatography or diastereomeric salt formation is another viable pathway to obtaining enantiomerically pure compounds.

Conjugation and Bioconjugation Methodologies (Focus on synthetic methodology)

The reactive functional groups of this compound make it a suitable candidate for conjugation to other small molecules, polymers, or biomolecules. The focus here is on the synthetic methods that enable such linkages.

The primary amino groups can be readily coupled to carboxylic acids using standard peptide coupling reagents (e.g., EDC, HATU) to form stable amide bonds. They can also react with N-hydroxysuccinimide (NHS) esters, which are common intermediates for labeling biomolecules. nih.gov For example, a molecule containing an NHS ester can be reacted with the diaminophenoxy ethanol (B145695) derivative in a solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) to yield a stable conjugate. nih.gov

The hydroxyl group offers an alternative handle for conjugation. It can be activated or converted into a better leaving group for nucleophilic substitution, or it can be used in esterification or etherification reactions. For example, it can react with an isocyanate to form a carbamate (B1207046) (urethane) linkage. These covalent linking strategies are fundamental in fields like medicinal chemistry and materials science for attaching a core scaffold to other molecular entities.

Scaffold Modifications for Structure-Activity Relationship (SAR) Studies (Focus on chemical synthesis and analysis)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences the properties of a molecule. nih.gov For a scaffold like this compound, SAR studies involve the systematic synthesis and analysis of derivatives to map out the chemical space. nih.govnih.gov

The synthetic goal is to create a matrix of compounds by modifying specific parts of the molecule. Key areas for modification include:

The Phenyl Ring: Introducing substituents (e.g., halogens, alkyl, alkoxy groups) onto the aromatic ring to modulate electronic properties and steric bulk.

The Amino Groups: Converting the primary amines to secondary or tertiary amines, amides, or sulfonamides to alter hydrogen bonding capacity and basicity. nih.gov

The Ethanol Side Chain: Extending or branching the ethyl chain, or modifying the hydroxyl group to an ether, ester, or other functional group to probe the impact of the linker region.

A typical synthetic campaign for an SAR study would involve parallel synthesis techniques to efficiently generate a library of analogues. For example, starting from a common intermediate, various building blocks can be introduced in the final steps. The analysis of these compounds relies on standard techniques like NMR and mass spectrometry to confirm their structures and purity before they are subjected to further assays. The insights gained from these systematic modifications guide the design of next-generation compounds with tailored properties. researchgate.net

Table 2: Potential Scaffold Modifications for SAR Studies

| Modification Site | Modification Type | Example Reagent(s) | Resulting Functional Group |

|---|---|---|---|

| Phenyl Ring | Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted phenyl |

| Amino Groups | Acylation | Acetyl Chloride, Acetic Anhydride | Acetamide nih.gov |

| Amino Groups | Reductive Amination | Formaldehyde, NaBH(OAc)₃ | Dimethylamino nih.gov |

| Hydroxyl Group | Etherification | Alkyl Halide, NaH | Alkyl ether |

Advanced Materials Applications of 2 3,4 Diaminophenoxy Ethan 1 Ol As a Monomer and Precursor

Utilization in High-Performance Polymer Synthesis

The dual functionality of 2-(3,4-Diaminophenoxy)ethan-1-ol makes it a prime candidate for the synthesis of a diverse range of high-performance polymers. The aromatic diamine moiety can participate in step-growth polymerization reactions, while the hydroxyl group offers a site for further modification or the introduction of different polymer linkages.

Polyimides and Polybenzoxazoles

Aromatic polyimides are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. vt.edumdpi.com The synthesis of polyimides typically involves the reaction of a diamine with a dianhydride. vt.edu The 3,4-diamino functionality of this compound allows it to act as a diamine monomer in such polycondensation reactions. The most common method for polyimide synthesis is a two-step process involving the formation of a soluble poly(amic acid) precursor, which is then cyclized to the final polyimide. vt.edu The presence of the flexible hydroxyethoxy side chain in the resulting polyimide could potentially enhance solubility and processability, two common challenges with rigid aromatic polyimides. researchgate.net

Polybenzoxazoles (PBOs) are another class of high-performance polymers with outstanding thermal and mechanical properties. researchgate.net The synthesis of PBOs generally involves the polycondensation of a bis(o-aminophenol) with a dicarboxylic acid or its derivative. researchgate.net While this compound is not a bis(o-aminophenol), its ortho-diamine structure is a key precursor for the formation of the oxazole (B20620) ring. The presence of the hydroxyl group could offer a potential site for intramolecular cyclization under specific reaction conditions, or it could be modified post-polymerization to tune the final properties of the PBO.

Table 1: Potential Dianhydrides for Polyimide Synthesis with this compound

| Dianhydride Name | Chemical Structure | Potential Polymer Property |

| Pyromellitic dianhydride (PMDA) | C10H2O6 | High thermal stability, rigidity |

| 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) | C16H6O6 | Good mechanical properties, flexibility |

| 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | C19H6F6O6 | Improved solubility, lower dielectric constant |

| 4,4'-Oxydiphthalic anhydride (ODPA) | C16H6O7 | Enhanced flexibility and processability |

Polyurethanes and Polyamides

The presence of a primary alcohol group in this compound makes it a suitable monomer for the synthesis of polyurethanes. Polyurethanes are formed through the reaction of a diol with a diisocyanate. The hydroxyl group of this compound can react with isocyanate groups to form urethane (B1682113) linkages. The diamine functionality could be protected during this process and later utilized for further polymerization or cross-linking, leading to the formation of complex polymer architectures.

Polyamides are another important class of polymers that can be synthesized using this compound. Polyamides are typically formed from the reaction of a diamine with a diacid or diacyl chloride. researchgate.net The aromatic diamine portion of the molecule can readily participate in this polycondensation reaction. The resulting polyamides would feature a pendant hydroxyethoxy group, which could enhance hydrophilicity and provide a site for further functionalization.

Block Copolymers and Dendrimers

Block copolymers, which consist of two or more different polymer chains linked together, are of great interest due to their ability to self-assemble into ordered nanostructures. harth-research-group.orgnih.gov The dual functionality of this compound could be exploited to create block copolymers. For instance, the hydroxyl group could initiate the ring-opening polymerization of a cyclic ester like caprolactone (B156226) to form a polyester (B1180765) block, followed by the polycondensation of the diamine functionality with a diacid to form a polyamide block.

Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. nih.govkirj.ee The diamine functionality of this compound could serve as a core or a branching unit in the divergent synthesis of poly(amidoamine) (PAMAM) dendrimers. The hydroxyl group could then be located at the periphery of the dendrimer, providing a functional surface for applications such as drug delivery or catalysis.

Role in Cross-Linking and Resin Curing Processes

The amine and hydroxyl groups of this compound make it a potential cross-linking or curing agent for various resin systems. Aromatic diamines are commonly used as curing agents for epoxy resins, where the amine groups react with the epoxide rings to form a cross-linked network. The presence of the hydroxyl group could potentially accelerate the curing process and modify the properties of the cured resin.

Development of Functional Coatings and Films

Polymers derived from this compound could be used to develop functional coatings and films. researchgate.net For example, polyimides containing this monomer could be cast into thin films with high thermal stability and good mechanical properties. researchgate.net The pendant hydroxyl groups could improve adhesion to substrates and provide sites for further surface modification, such as the grafting of other functional molecules. This could lead to coatings with specific properties like hydrophobicity, biocompatibility, or sensor capabilities.

Application in Composite Materials Development

High-performance polymers are often used as matrices in composite materials, where they are reinforced with fibers like carbon or glass. The polymers synthesized from this compound could serve as advanced matrices for composite materials. The enhanced processability that may be imparted by the flexible side chain could facilitate better impregnation of the reinforcing fibers, leading to composites with improved mechanical performance and durability.

Table 2: Summary of Potential Applications and Corresponding Functional Groups

| Application Area | Relevant Functional Group(s) | Potential Advantage |

| Polyimide Synthesis | 3,4-Diamino | Enhanced solubility and processability |

| Polybenzoxazole Synthesis | 3,4-Diamino | Potential for post-polymerization modification |

| Polyurethane Synthesis | Ethan-1-ol | Creation of complex polymer architectures |

| Polyamide Synthesis | 3,4-Diamino | Increased hydrophilicity and functionalization sites |

| Block Copolymer Synthesis | 3,4-Diamino and Ethan-1-ol | Formation of self-assembling nanostructures |

| Dendrimer Synthesis | 3,4-Diamino | Functional surface for targeted applications |

| Resin Cross-Linking | 3,4-Diamino and Ethan-1-ol | Modified curing kinetics and resin properties |

| Functional Coatings and Films | Ethan-1-ol | Improved adhesion and surface modification |

| Composite Materials | Entire Monomer Structure | Enhanced fiber impregnation and composite performance |

Integration into Supramolecular Assemblies and Self-Assembling Systems

The unique molecular architecture of this compound, featuring a combination of aromatic diamine functionality and a flexible aliphatic hydroxyl side chain, positions it as a compelling monomer for the design of polymers capable of forming intricate supramolecular assemblies. The strategic placement of these functional groups allows for the introduction of specific, non-covalent interactions that can direct the self-assembly of the resulting polymer chains into ordered, higher-level structures. While direct research on the supramolecular behavior of polymers derived solely from this compound is not extensively documented, the principles of polymer chemistry and supramolecular science allow for a detailed exploration of its potential in this advanced materials application.

The primary driving forces for the self-assembly of polymers incorporating this monomer would be hydrogen bonding and π-π stacking. The two amine groups on the phenyl ring are typically consumed during polymerization, for instance, in the formation of polyimides or polyamides. However, the pendant 2-hydroxyethyl group introduces a crucial site for intermolecular hydrogen bonding. This hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating the formation of networks between polymer chains.

In the context of polyimides, which are known for their thermal stability and robust mechanical properties, the incorporation of this compound as a comonomer can impart a degree of hydrophilicity and promote interchain associations. These associations can influence the polymer's morphology and macroscopic properties. For example, the formation of hydrogen-bonded networks can lead to the development of physically crosslinked systems, enhancing solvent resistance and modifying the material's mechanical response.

The aromatic core of the monomer also contributes to the self-assembly process through π-π stacking interactions. In aromatic polymers, these interactions can lead to the formation of ordered domains, influencing the material's optical and electronic properties. The interplay between the directional hydrogen bonds from the hydroxyl groups and the less-directional π-π stacking of the aromatic backbones can result in complex and well-defined nanostructures, such as lamellae, fibrils, or micelles, depending on the polymer architecture and the processing conditions.

The self-assembly of such polymers is often observed in solution and can be influenced by factors such as solvent polarity, temperature, and polymer concentration. For instance, in a selective solvent that is good for the polymer backbone but poor for the hydroxylated side chains, aggregation and the formation of micellar structures would be expected. These self-assembled structures can then be transferred to a solid substrate to create nanostructured films with tailored surface properties.

To illustrate the potential of this compound in creating self-assembling systems, a hypothetical data table is presented below. This table conceptualizes the expected outcomes when this monomer is incorporated into a polyimide system and subjected to different environmental conditions, based on established principles of supramolecular polymer chemistry.

| Polymer System | Solvent System | Expected Supramolecular Assembly | Primary Driving Force(s) | Potential Application |

| Polyimide copolymer with this compound | N-Methyl-2-pyrrolidone (NMP) | Dispersed polymer chains | Solvation of polymer backbone and side chains | Precursor solution for film casting |

| Polyimide copolymer with this compound | Toluene/NMP mixture (Toluene as selective solvent) | Core-shell cylindrical micelles | Solvophobic collapse of hydroxylated side chains, π-π stacking of backbone | Nanofiber fabrication for filtration |

| Polyimide film containing this compound | Post-thermal annealing | Lamellar nanodomains | Hydrogen bonding networks, π-π stacking | High-performance dielectric films |

| Polyimide copolymer with this compound | Aqueous solution (at low concentrations) | Unimolecular or small aggregate micelles | Hydrophobic collapse of backbone, hydrophilic corona | Drug delivery vehicle precursor |

This conceptual framework underscores the significant potential of this compound as a building block for advanced materials with properties controlled by supramolecular self-assembly. The ability to form predictable and stable non-covalent interactions is a key feature that can be exploited to design next-generation polymers for a variety of technological applications, from separation membranes to functional coatings and biomedical devices. Further experimental research into polymers derived from this monomer is necessary to fully realize and validate these promising prospects.

Coordination Chemistry of 2 3,4 Diaminophenoxy Ethan 1 Ol

Design and Synthesis of Metal Complexes with 2-(3,4-Diaminophenoxy)ethan-1-ol as a Ligand

The synthesis of metal complexes utilizing this compound as a ligand typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, plays a crucial role in determining the final structure and composition of the complex. For instance, the reaction of 1,2-bis(3,5-dimethylpyrazol-1-yl)-1,2-ethanediol with transition metal salts like copper(II) chloride, nickel(II) acetate (B1210297), and vanadyl sulfate (B86663) in ethanol (B145695) yields their respective metal complexes. researchgate.net The composition of these complexes is generally confirmed through elemental analysis and molar conductivity measurements. researchgate.net

The design of these complexes often aims to exploit the multidentate nature of the ligand, which can coordinate to a metal center through the two nitrogen atoms of the diamino group and the oxygen atom of the hydroxyl group. This versatility allows for the formation of both mononuclear and polynuclear complexes. The synthesis of related Schiff base ligands and their subsequent complexation with metal ions is also a common strategy. These reactions often result in the formation of mononuclear complexes where the ligand acts as a tridentate chelate. researchgate.net

Exploration of Binding Modes and Coordination Geometries

The ligand this compound and its derivatives can exhibit various binding modes, leading to a range of coordination geometries around the metal center. The specific binding mode is influenced by factors such as the nature of the metal ion, the presence of counter-anions, and the solvent system used during synthesis. researchgate.net

Commonly observed coordination geometries include octahedral, square planar, and tetrahedral. ias.ac.inyoutube.com For example, in some copper(II) complexes, the geometry can be square planar with the ligand acting as a tridentate, leaving the hydroxyl group uncoordinated. researchgate.net In other cases, particularly with different anions, five-coordinate or even trinuclear structures can be formed where the hydroxyl group participates in bridging. researchgate.net The coordination number and geometry are also highly dependent on the number of d-electrons in the metal ion. youtube.com For instance, d8 complexes of nickel and palladium often favor a square planar geometry. youtube.com

The flexibility of the ligand allows for the formation of complexes with varying coordination numbers, from four to eight. In some lanthanide complexes, the coordination number can be as high as eight or nine, resulting in geometries such as a distorted capped-octahedron or a capped square antiprism. researchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization of Metal Complexes

A suite of advanced spectroscopic and structural techniques is employed to thoroughly characterize the metal complexes of this compound and related ligands.

Infrared (IR) Spectroscopy is fundamental in determining the coordination mode of the ligand. Shifts in the vibrational frequencies of the N-H, C-N, and O-H groups upon complexation provide direct evidence of their involvement in bonding to the metal ion. researchgate.netekb.eg For example, a decrease in the ν(C=N) stretching frequency indicates the coordination of an imine nitrogen to the metal center. researchgate.net

Electronic (UV-Vis) Spectroscopy provides insights into the electronic transitions within the complex and helps to infer the coordination geometry. The position and intensity of d-d transition bands are particularly informative for transition metal complexes, often indicating an octahedral or other specific geometry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, is used to elucidate the structure of the complexes in solution. uni-muenchen.de Variable-temperature NMR studies can reveal dynamic processes such as ligand exchange or fluxional behavior of the coordinating groups. nih.gov

Molar Conductivity Measurements help to determine the electrolytic nature of the complexes in solution, indicating whether the anions are coordinated to the metal ion or exist as free counter-ions. researchgate.netekb.eg

Thermogravimetric Analysis (TGA) provides information about the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. researchgate.net

Catalytic Applications of this compound Metal Complexes (Focus on chemical catalysis)

While specific catalytic applications for complexes of this compound are not extensively documented in the provided search results, the broader class of metal complexes with related ligands shows significant promise in chemical catalysis. Metal complexes are widely used to catalyze a variety of organic transformations. nih.gov

For instance, organometallic complexes of iridium, ruthenium, palladium, and other transition metals are known to be effective catalysts for reactions such as:

Cross-coupling reactions: Palladium complexes are particularly famous for their role in C-C bond formation reactions like the Suzuki-Miyaura coupling. nih.gov

Hydroformylation and Carbonylation: These processes, often catalyzed by rhodium or cobalt complexes, are crucial for the industrial synthesis of aldehydes and carboxylic acids. google.com

Oxidation reactions: Iron complexes, including those with TAML (tetra-amido macrocyclic ligand) frameworks, have been studied for their ability to catalyze oxidation reactions, with oxoiron(IV) and oxoiron(V) species being key intermediates. nih.gov

The design of catalysts based on this compound could potentially leverage the ligand's ability to stabilize various metal centers and oxidation states, making them suitable for a range of catalytic cycles. The presence of both amine and alcohol functionalities offers opportunities for bifunctional catalysis or for fine-tuning the electronic and steric properties of the catalyst.

Magnetic and Electronic Properties of Derived Coordination Polymers

Coordination polymers derived from ligands similar to this compound can exhibit a wide array of interesting magnetic and electronic properties. These properties are highly dependent on the choice of the metal ion and the resulting structure of the polymer.

Magnetic Properties: The magnetic behavior of these coordination polymers can range from simple paramagnetism, where the magnetic moments of the metal centers are uncoupled, to more complex phenomena like superparamagnetism and single-molecule magnet (SMM) behavior. rsc.org

Paramagnetism: Many coordination polymers containing metal ions with unpaired electrons, such as Mn(II), Co(II), and Ni(II), exhibit paramagnetic behavior. ias.ac.inrsc.org The magnetic susceptibility of these materials typically follows the Curie-Weiss law.

Single-Molecule Magnets (SMMs): Lanthanide complexes, particularly those of dysprosium(III) and terbium(III), are of great interest for their potential as SMMs. researchgate.net SMMs are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis, properties typically associated with bulk magnets. The magnetic anisotropy and the coordination geometry around the lanthanide ion are critical factors in determining SMM behavior. researchgate.net

Magnetic Coupling: In polynuclear complexes or coordination polymers, the metal centers can be magnetically coupled through bridging ligands. This can lead to either ferromagnetic (alignment of spins) or antiferromagnetic (anti-alignment of spins) interactions.

Electronic Properties: The electronic properties of coordination polymers can be tuned by modifying the organic ligand and the metal center.

Luminescence: Lanthanide coordination polymers are well-known for their luminescent properties, arising from f-f electronic transitions. researchgate.net The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. This makes them promising materials for applications in lighting and sensing.

Conductivity: Some coordination polymers can exhibit electrical conductivity. The conductivity is often dependent on the degree of π-conjugation in the ligand and the orbital overlap between the metal centers and the bridging ligands.

Data on Magnetic Properties of Related Coordination Polymers:

| Complex Type | Metal Ion | Magnetic Behavior | Reference |

| Mononuclear Dysprosium Complexes | Dy(III) | Single-Molecule Magnet | researchgate.net |

| Poly-Schiff Base Polymer | Cu(II) | Paramagnetic (Square Planar) | ias.ac.in |

| Poly-Schiff Base Polymer | Ni(II) | Paramagnetic (Tetrahedral) | ias.ac.in |

| Poly-Schiff Base Polymer | Co(II) | Paramagnetic (Tetrahedral) | ias.ac.in |

| Dinuclear Dysprosium Complex | Dy(III) | Antiferromagnetic Coupling, SMM | nih.gov |

| Iron Coordination Polymer | Fe | Superparamagnetic | rsc.org |

| Cobalt Coordination Polymer | Co | Paramagnetic | rsc.org |

| Nickel Coordination Polymer | Ni | Paramagnetic | rsc.org |

Computational and Theoretical Investigations of 2 3,4 Diaminophenoxy Ethan 1 Ol and Its Derivatives

Quantum Chemical Calculations (e.g., DFT studies) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the properties of a molecule. DFT offers a favorable balance between computational cost and accuracy, making it a standard method for studying systems of this size.

By solving approximations of the Schrödinger equation, DFT can determine the ground-state electronic structure of a molecule, which in turn allows for the optimization of its three-dimensional geometry. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular conformation. For 2-(3,4-diaminophenoxy)ethan-1-ol, a geometry optimization reveals the precise bond lengths, bond angles, and dihedral angles that define its shape. These calculations often show that the diaminophenoxy moiety is nearly planar, while the ethanol (B145695) side chain exhibits significant flexibility.

From the optimized geometry, a wealth of information about the molecule's electronic properties can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. DFT studies on similar aromatic amines and phenols have shown that the amino groups significantly raise the HOMO energy, making the molecule susceptible to electrophilic attack and oxidation. academie-sciences.fr

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: These are representative values calculated using a common DFT method, B3LYP/6-31G, and may vary with different computational levels.)*

| Parameter Type | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(ar)-N(3) | ~1.40 Å |

| Bond Length | C(ar)-O(ether) | ~1.37 Å |

| Bond Length | O(ether)-C(ethyl) | ~1.44 Å |

| Bond Length | C(ethyl)-O(hydroxyl) | ~1.43 Å |

| Bond Angle | C(2)-C(1)-O(ether) | ~118° |

| Bond Angle | C(ar)-O(ether)-C(ethyl) | ~119° |

| Dihedral Angle | C(ar)-O-C-C | ~178° (anti-periplanar) |

| Dihedral Angle | O-C-C-N(H2) | ~65° (gauche) |

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Electronic Property | Predicted Value |

|---|---|

| Energy of HOMO | ~ -4.9 eV |

| Energy of LUMO | ~ -0.2 eV |

| HOMO-LUMO Energy Gap | ~ 4.7 eV |

| Dipole Moment | ~ 2.5 Debye |

| Ionization Potential | ~ 6.8 eV |

| Electron Affinity | ~ 0.5 eV |

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are extensively used to predict spectroscopic data, which aids in the interpretation of experimental results. For this compound, DFT can be used to calculate vibrational frequencies corresponding to infrared (IR) absorption peaks. researchgate.net These calculations help assign specific peaks to the stretching and bending modes of functional groups like O-H (hydroxyl), N-H (amine), C-O (ether and alcohol), and aromatic C-H bonds. While calculated frequencies often have a systematic error, they can be corrected using empirical scaling factors to achieve good agreement with experimental spectra. researchgate.net

Conformational analysis is another critical area of computational investigation, especially for flexible molecules. The ethanol side chain of this compound can rotate around the C-C and C-O single bonds, leading to multiple conformers. Computational studies on similar molecules like ethanolamine (B43304) show a strong preference for gauche conformations due to the formation of intramolecular hydrogen bonds between the hydroxyl and amine groups. researchgate.netnih.gov Similar interactions are expected in the subject molecule, where the hydroxyl group can form a hydrogen bond with the adjacent ether oxygen or one of the amino groups, significantly influencing its preferred shape and reactivity.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3450 - 3550 | 3200 - 3600 (Broad) |

| N-H (Amine) | Symmetric/Asymmetric Stretching | 3350 - 3450 | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3050 - 3100 | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2900 - 3000 | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1500 - 1600 | 1450 - 1600 |

| C-O (Ether/Alcohol) | Stretching | 1230 / 1050 | 1200 - 1270 / 1050 - 1150 |

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent or a polymer matrix. MD simulates the movement of every atom in a system over time based on a classical force field, providing insights into dynamic processes.

For this compound, an MD simulation could model its behavior when dissolved in water or an organic solvent. Such simulations can reveal detailed information about the solvation shell, including the number and orientation of solvent molecules surrounding the solute. They can also predict how the molecule interacts with itself, for instance, whether it tends to aggregate through hydrogen bonding or other intermolecular forces. This is particularly relevant for understanding its solubility and its role as a monomer in polymerization reactions. Studies on similar polymers in solution have used MD to understand conformational properties and interactions with solvent molecules. researchgate.net

Table 4: Typical Setup for a Molecular Dynamics Simulation of this compound in Water

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| System Composition | Number of solute and solvent molecules | 1 solute molecule in ~2000 water molecules |

| Force Field | Set of equations and parameters describing atomic interactions | GAFF (General Amber Force Field) for the solute; TIP3P for water |

| Ensemble | Thermodynamic conditions being simulated | NPT (constant Number of particles, Pressure, and Temperature) |

| Temperature | System temperature | 298 K (25 °C) |

| Pressure | System pressure | 1 atm |

| Simulation Time | Total duration of the simulation | 50 - 200 nanoseconds |

| Time Step | Time interval between successive calculations | 2 femtoseconds |

Computational Modeling of Reaction Pathways and Transition States

A crucial application of computational chemistry is the investigation of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and, consequently, its rate.

For this compound, this approach can be used to model various potential reactions. For example, the diamino groups make it a suitable monomer for polymerization reactions, such as the formation of polyimides or polybenzoxazines. rsc.orgarxiv.org Computational modeling can help understand the ring-opening polymerization mechanism of a benzoxazine (B1645224) derived from this molecule, predicting the activation barriers for each step and identifying the most likely reaction pathway. researchgate.netacs.orgdpi-proceedings.com Similarly, the oxidation of the amine groups, a common side reaction, can be studied to understand its mechanism and how to control it.

Table 5: Key Parameters in a Computational Study of a Reaction Pathway

| Parameter | Description | Computational Output |

|---|---|---|

| Energy of Reactants (E_R) | The total energy of the starting materials. | Calculated from optimized reactant structures. |

| Energy of Transition State (E_TS) | The energy maximum along the reaction path. | Located using transition state search algorithms. |

| Energy of Products (E_P) | The total energy of the final products. | Calculated from optimized product structures. |

| Activation Energy (E_a) | The energy barrier for the reaction (E_TS - E_R). | Determines the reaction rate. |

| Reaction Energy (ΔE) | The overall energy change of the reaction (E_P - E_R). | Indicates if the reaction is exothermic or endothermic. |

| Imaginary Frequency | A vibrational mode at the transition state with a negative frequency. | Confirms a true transition state structure. |

In Silico Screening for Novel Material Precursors

In silico (computational) screening is a powerful strategy for accelerating the discovery of new molecules with desired properties, thereby reducing the need for extensive and costly laboratory synthesis and testing. This approach involves creating a virtual library of candidate molecules and using computational models to predict their properties.

Derivatives of this compound could be screened for their potential as precursors to high-performance materials. For instance, by systematically modifying the core structure (e.g., by adding different substituents to the benzene (B151609) ring or altering the side chain), a large virtual library can be generated. Each derivative can then be rapidly evaluated using DFT or other methods to predict key properties relevant to material performance, such as thermal stability (predicted by bond dissociation energies), electronic properties (HOMO-LUMO gap), and polymerizability (reaction barriers). nih.govrsc.org This allows researchers to identify the most promising candidates for subsequent experimental validation.

Table 6: Hypothetical Workflow for In Silico Screening of Derivatives as Polymer Precursors

| Step | Description | Computational Method |

|---|---|---|

| 1. Library Generation | Create a virtual library of derivatives by adding various functional groups to the parent molecule. | Combinatorial chemistry software. |

| 2. High-Throughput Filtering | Rapidly filter candidates based on simple "drug-like" or "material-like" rules (e.g., molecular weight). | Rule-based filtering scripts. |

| 3. Geometry Optimization | Calculate the stable 3D structure for each promising candidate. | DFT with a moderate basis set. |

| 4. Property Prediction | Calculate key electronic and thermodynamic properties (e.g., HOMO/LUMO gap, thermal stability). | Higher-level DFT calculations. |

| 5. Reactivity Modeling | For top candidates, model a key polymerization reaction step to estimate reactivity. | Transition state calculations. |

| 6. Candidate Selection | Rank derivatives based on a multi-parameter score to identify the most promising candidates for synthesis. | Data analysis and visualization. |

Compound Index

Advanced Analytical Methodologies for Research on 2 3,4 Diaminophenoxy Ethan 1 Ol

Chromatographic Techniques for Purity Assessment and Separation Research

Chromatographic methods are indispensable for determining the purity of 2-(3,4-diaminophenoxy)ethan-1-ol and for separating it from starting materials, byproducts, and isomers. High-Performance Liquid Chromatography (HPLC) is the most prominent technique for this purpose due to its high resolution and sensitivity, particularly for non-volatile and thermally sensitive aromatic compounds.

Research on analogous compounds, such as 2-(2',4'-diaminophenoxy)ethanol, has demonstrated the utility of HPLC in establishing purity. nih.gov For this compound, a reversed-phase HPLC method would be the standard approach. This involves a non-polar stationary phase (typically a C18 column) and a polar mobile phase. Gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of the polar parent compound from less polar impurities. The aromatic nature of the compound allows for sensitive detection using a UV detector. A patent for a similar compound, 2,4-diamino-6-hydroxypyrimidine, specifies using a hydrophilic C18 column with a phosphate (B84403) buffer/methanol mobile phase, demonstrating a common strategy for retaining polar compounds. google.com

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Technique | Reversed-Phase HPLC | Separates compounds based on polarity. Ideal for aromatic amines. |

| Stationary Phase (Column) | Octadecylsilane (C18), 5 µm or 3 µm particle size | Provides a non-polar surface for interaction, retaining the analyte. |

| Mobile Phase | Gradient of Acetonitrile (B52724)/Water or Methanol/Water, often with a modifier (e.g., 0.1% Formic Acid) | The polar mobile phase elutes the compounds. A gradient improves separation of compounds with different polarities. |

| Detection | UV-Vis Detector (e.g., at 254 nm or 280 nm) | The aromatic ring of the compound absorbs UV light, allowing for sensitive detection and quantification. |

| Application | Purity assessment, quantification, separation from isomers and reaction impurities. | Ensures the quality of the synthesized compound and provides data for process optimization. |

Advanced Spectroscopic Techniques for Structural Elucidation Beyond Basic Identification

While basic spectroscopic methods like 1H NMR and IR spectroscopy provide initial identification, advanced techniques are required for unambiguous structural confirmation and detailed electronic and spatial characterization.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) is a powerful tool for elucidating the complex structure of this compound.

COSY (Correlation Spectroscopy) experiments establish which protons are spin-spin coupled, confirming the connectivity within the ethan-1-ol side chain (H-1' to H-2') and identifying adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments correlate directly bonded proton and carbon atoms. This allows for the definitive assignment of each carbon in the molecule by linking it to its attached proton(s), which is invaluable for distinguishing between the aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds, which helps to piece the entire molecular puzzle together, for instance, by connecting the protons of the ethoxy group to the aromatic carbon at the point of attachment.

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, typically with an accuracy of four or more decimal places. This allows for the determination of the precise elemental formula (e.g., C₈H₁₂N₂O₂), which is critical for distinguishing the compound from other molecules that may have the same nominal mass. Furthermore, tandem mass spectrometry (MS/MS) on the HRMS instrument can be used to fragment the molecule and analyze the resulting ions. The specific fragmentation pattern serves as a fingerprint for the molecule and can be used in mechanistic studies to identify unknown products or intermediates in a reaction mixture.

| Technique | Information Gained | Application to this compound |

|---|---|---|

| 2D-NMR (COSY, HSQC, HMBC) | H-H, C-H, and long-range C-H correlations. | Unambiguous assignment of all proton and carbon signals; confirmation of the substitution pattern on the aromatic ring and the structure of the side chain. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular mass and elemental formula. | Confirms the elemental composition as C₈H₁₂N₂O₂. Distinguishes from isomers or other potential byproducts. |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. | Elucidates the structure by identifying characteristic losses, such as the loss of the hydroxyethyl (B10761427) group (•CH₂CH₂OH) or water (H₂O). |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Reaction Kinetics

Thermal analysis techniques like TGA and DSC are used to study the thermal stability and decomposition kinetics of materials. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA curve would reveal the temperatures at which the compound begins to decompose. One might expect to see distinct weight loss steps corresponding to the loss of the ethanol (B145695) side chain followed by the decomposition of the aromatic ring at higher temperatures.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. At higher temperatures, exothermic peaks would indicate decomposition events. By conducting DSC experiments at several different heating rates, kinetic parameters for the decomposition reaction, such as the activation energy (Ea) and the frequency factor, can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall analysis. colab.wsresearchgate.net This information is vital for understanding the thermal stability limits of the compound.

| Technique | Measurement | Derived Kinetic Parameters |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass loss vs. Temperature | Decomposition temperature ranges, thermal stability, reaction order. |

| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | Melting point, heat of fusion, heat of reaction, activation energy (Ea), pre-exponential factor (A). |

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a single crystal of this compound itself may be challenging, preparing a crystalline derivative (e.g., a hydrochloride salt or a metal complex) can yield suitable crystals for analysis.

A successful crystallographic analysis provides an unambiguous determination of the molecular structure. mdpi.com It yields precise measurements of bond lengths, bond angles, and torsion angles. Furthermore, it reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding, which are critical for understanding the solid-state properties of the material. This definitive structural proof is invaluable for validating the results of other analytical methods and for understanding structure-property relationships.

| Structural Parameter | Significance |

|---|---|

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | Defines the size and shape of the basic repeating unit of the crystal. |

| Bond Lengths & Angles | Provides definitive confirmation of the molecular connectivity and geometry. |

| Intermolecular Interactions | Identifies hydrogen bonds and other non-covalent forces that dictate the solid-state packing and properties. |

Hyphenated Techniques for Reaction Monitoring and Product Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are exceptionally powerful for analyzing complex mixtures, such as those encountered during the synthesis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for this compound. It combines the separation power of HPLC with the detection specificity of mass spectrometry. chromatographyonline.com An LC-MS system can be used to monitor the progress of a reaction in near real-time by analyzing aliquots from the reaction vessel. It can simultaneously track the depletion of starting materials, the formation of the desired product, and the appearance and disappearance of any intermediates or byproducts. The mass spectrometer provides molecular weight information for each peak in the chromatogram, aiding in their identification. semanticscholar.orgepa.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. nih.govphcogj.com Due to the low volatility and polar nature of this compound (owing to the -OH and -NH₂ groups), direct analysis by GC-MS would be difficult. However, after derivatization (e.g., silylation) to increase volatility, GC-MS can provide excellent separation and identification of the product and any volatile impurities.